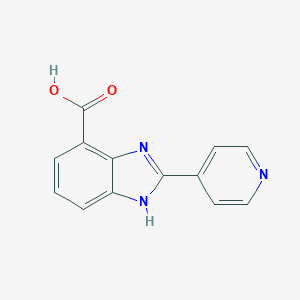

2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid

Description

Properties

IUPAC Name |

2-pyridin-4-yl-1H-benzimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c17-13(18)9-2-1-3-10-11(9)16-12(15-10)8-4-6-14-7-5-8/h1-7H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWMIUJKAAICMHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=N2)C3=CC=NC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10458775 | |

| Record name | 2-(Pyridin-4-yl)-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124340-93-8 | |

| Record name | 2-(Pyridin-4-yl)-1H-benzimidazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid (CAS No. 124340-93-8), a heterocyclic compound built upon the privileged benzimidazole scaffold. For researchers, medicinal chemists, and drug development professionals, a deep understanding of a molecule's physicochemical characteristics is paramount as these properties govern its pharmacokinetic and pharmacodynamic behavior.[1] This document details the compound's structural identity, solubility, ionization constants (pKa), and key physical data. Furthermore, it presents detailed, field-proven experimental protocols for the determination of solubility and pKa, explaining the causality behind methodological choices. The integration of these properties is crucial for guiding formulation development, predicting biological absorption, and optimizing lead compounds in drug discovery programs.[2][3]

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole core is a renowned "privileged pharmacophore" in medicinal chemistry. Its structural resemblance to natural purines allows it to interact with a wide range of biological targets, making it a cornerstone in the design of therapeutic agents.[4] Consequently, understanding the specific properties of its derivatives, such as this compound, is a critical step in harnessing their therapeutic potential. Physicochemical properties like solubility, lipophilicity, and ionization state directly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its efficacy and safety.[5][6]

Chemical Identity and Structure

The foundational step in any physicochemical assessment is the unambiguous identification of the molecule.

-

Systematic Name: 2-(Pyridin-4-yl)-1H-benzo[d]imidazole-4-carboxylic acid

-

Common Synonyms: 2-(pyridyl-4-yl)-1H-benzimidazole-4-carboxylic acid, this compound[7]

-

CAS Number: 124340-93-8[7]

The structure features a fusion of a pyridine ring to a benzimidazole core, which itself contains an appended carboxylic acid group. This combination of an acidic (carboxylic acid) and basic (pyridine and imidazole nitrogens) moieties suggests complex, pH-dependent behavior.

Tautomerism in Benzimidazoles

A critical structural feature of 1H-benzimidazoles is annular tautomerism, where the imidazole proton can reside on either of the two nitrogen atoms. For this specific molecule, this means the proton can be on the nitrogen at position 1 or position 3. This equilibrium is rapid in solution and results in the carboxylic acid group being designated as being at the 4- or 7-position interchangeably. For the purposes of this guide, we will primarily use the 4-carboxylic acid nomenclature while acknowledging this intrinsic tautomeric property.

Core Physicochemical Data Summary

Quantitative data, whether experimentally determined or computationally predicted, provides a foundational overview of the compound's physical nature. The following table summarizes the available data for this compound.

| Property | Value | Source |

| Appearance | Light brown to brown solid | [7] |

| Melting Point | 283-286 °C | [7] |

| Boiling Point | 575.2 ± 56.0 °C (Predicted) | [7] |

| Density | 1.439 ± 0.06 g/cm³ (Predicted) | [7] |

| pKa | -0.17 ± 0.30 (Predicted) | [7] |

| Water Solubility | Poor solubility expected | [8] |

| Organic Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) | [8] |

Note on Predicted pKa: The predicted pKa value of -0.17 is computationally derived and likely corresponds to the protonation of one of the highly basic nitrogen atoms under strongly acidic conditions, not the deprotonation of the carboxylic acid group, which is expected to be in the range of 3-5.[7] This highlights the necessity of experimental determination for obtaining biologically relevant values.

Solubility Profile: Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption from the gastrointestinal tract and its ability to be formulated for intravenous administration.[5] The structure of this compound, with its multiple aromatic rings, suggests inherently low water solubility.[8] However, the presence of both acidic and basic functional groups indicates that its solubility will be highly dependent on pH.

Experimental Protocol: Qualitative Solubility Assessment

This protocol systematically evaluates the compound's solubility in different aqueous environments to infer its acidic or basic nature. The choice of reagents (acid, base, bicarbonate) is designed to probe the ionization of specific functional groups.[9]

Methodology:

-

Preparation: Label five small test tubes (e.g., 10 x 75 mm).

-

Dispensing: Add approximately 2-5 mg of the compound to each test tube.

-

Solvent Addition: Add 1 mL of the respective solvent to each tube:

-

Tube 1: Deionized Water

-

Tube 2: 5% (w/v) Aqueous HCl

-

Tube 3: 5% (w/v) Aqueous NaOH

-

Tube 4: 5% (w/v) Aqueous NaHCO₃

-

Tube 5: Dimethyl Sulfoxide (DMSO) (as an organic solvent control)

-

-

Mixing: Agitate each tube vigorously (e.g., using a vortex mixer) for 30-60 seconds.

-

Observation: Visually inspect each tube against a contrasting background to determine if the solid has dissolved. Record as "Soluble," "Partially Soluble," or "Insoluble."

-

Confirmation (for NaOH tube): To the tube containing 5% NaOH, add 5% HCl dropwise until the solution is acidic (test with pH paper). The reappearance of a precipitate confirms that the initial dissolution was due to the formation of a water-soluble salt.[10]

Expected Results and Interpretation

-

Water & 5% HCl: The compound is expected to be insoluble. The carboxylic acid will be protonated and neutral, and while the pyridine/imidazole nitrogens may become protonated in HCl, the overall molecule's hydrophobicity will likely prevent dissolution.

-

5% NaOH & 5% NaHCO₃: The compound is expected to be soluble. Strong bases (NaOH) and weak bases (NaHCO₃) will deprotonate the carboxylic acid group to form a highly polar and water-soluble carboxylate salt. Solubility in NaHCO₃ is a strong indicator of a carboxylic acid.[11]

-

DMSO: The compound should be fully soluble, confirming its viability for stock solution preparation in biological assays.

Caption: Workflow for qualitative solubility analysis.

Ionization Constant (pKa): Predicting In Vivo Behavior

The pKa is the pH at which a functional group is 50% ionized and 50% neutral. This parameter is arguably the most critical physicochemical property, as it dictates a molecule's charge state in different biological compartments (e.g., stomach pH ~2, blood pH ~7.4), which in turn affects its solubility, membrane permeability, and binding to target proteins.[12] This molecule has multiple ionizable centers: the acidic carboxylic acid and the basic pyridine and imidazole nitrogens.

Protocol 1: pKa Determination by Potentiometric Titration

This classic method involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added. The inflection point(s) on the resulting pH vs. volume curve correspond to the pKa value(s).[13]

Methodology:

-

System Setup: Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, 10.0). Place a reaction vessel with a magnetic stir bar on a magnetic stirrer and immerse the calibrated pH electrode.

-

Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable co-solvent/water mixture to create a solution of known concentration (e.g., 1-10 mM). The use of a co-solvent like methanol or DMSO may be necessary to ensure initial solubility.

-

Initial pH Adjustment: For determining the acidic pKa (carboxylic acid), the starting solution should be basic. Adjust the sample solution to ~pH 11 using 0.1 M NaOH.

-

Titration: Begin the titration by adding small, precise aliquots (e.g., 0.05 mL) of a standardized titrant (0.1 M HCl) to the solution.

-

Data Recording: After each addition, allow the pH reading to stabilize (drift < 0.01 pH units/minute) and record both the total volume of titrant added and the corresponding pH.[13]

-

Analysis: Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis). The pKa is the pH at the midpoint of the steepest portion of the curve (the inflection point). This can be determined more accurately by plotting the first derivative (dpH/dV), where the peak corresponds to the equivalence point. The pKa is the pH at half the equivalence point volume.

Protocol 2: Advanced pKa Determination by ¹H NMR Spectroscopy

This powerful technique leverages the sensitivity of nuclear magnetic resonance to the electronic environment of protons. The chemical shift (δ) of protons located near an ionizable group will change as the group's protonation state changes with pH. Plotting the chemical shift against pH generates a sigmoidal curve, where the inflection point is the pKa.[14][15] This method is particularly useful for complex molecules with multiple or overlapping pKa values.[12]

Methodology:

-

Sample Preparation: Prepare a series of ~8-10 samples, each containing an identical concentration of the compound (e.g., 5-10 mM) in a deuterated solvent (typically D₂O with a small amount of co-solvent like DMSO-d₆ for solubility).

-

pH Adjustment: Adjust the pD (the pH equivalent in D₂O) of each sample to a different value spanning the expected pKa range (e.g., from pD 2.0 to 8.0) using small amounts of DCl and NaOD. Measure the pD accurately with a glass electrode calibrated for D₂O.

-

NMR Acquisition: Acquire a ¹H NMR spectrum for each sample under identical experimental conditions (temperature, number of scans).

-

Data Processing: Identify a proton signal that shows a significant change in chemical shift across the pD series. This is typically a proton on the aromatic ring adjacent to the carboxylic acid or on the pyridine ring.

-

Analysis: Plot the chemical shift (δ, in ppm) of the selected proton (y-axis) against the pD of the sample (x-axis).

-

pKa Calculation: Fit the data to the Henderson-Hasselbalch equation. The inflection point of the resulting sigmoidal curve corresponds to the pKa value.[12]

Sources

- 1. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 3. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 4. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07773H [pubs.rsc.org]

- 5. What are the physicochemical properties of drug? [lookchem.com]

- 6. fiveable.me [fiveable.me]

- 7. This compound | 124340-93-8 [amp.chemicalbook.com]

- 8. This compound | Chemical Properties, Uses, Safety Data, Supplier in China [chemheterocycles.com]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 10. www1.udel.edu [www1.udel.edu]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. researchgate.net [researchgate.net]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. "Experimental Determination of pKa Values by Use of NMR Chemical Shifts" by Alan D. Gift [digitalcommons.unomaha.edu]

- 15. datapdf.com [datapdf.com]

The Pharmacological Kaleidoscope: A Technical Guide to the Biological Activity of Novel Pyridine-Benzimidazole Compounds

Introduction: The Architectural Elegance of the Pyridine-Benzimidazole Scaffold

In the landscape of medicinal chemistry, the fusion of distinct heterocyclic rings into a single molecular entity is a proven strategy for the discovery of novel therapeutic agents. The pyridine-benzimidazole scaffold represents a compelling example of this molecular hybridization approach. This unique architecture combines the electron-deficient pyridine ring, a common feature in numerous natural products and FDA-approved drugs, with the benzimidazole nucleus, a structural isostere of endogenous purines that readily interacts with a multitude of biological targets.[1][2] This fusion creates a privileged structure with a three-dimensional geometry and electronic distribution conducive to forming specific, high-affinity interactions with various enzymes and receptors, leading to a broad spectrum of biological activities.[1] This guide provides an in-depth exploration of the significant pharmacological properties of novel pyridine-benzimidazole compounds, focusing on their anticancer, antimicrobial, anti-inflammatory, and antiviral activities. We will delve into the mechanistic underpinnings of their actions, present quantitative data, and provide detailed, field-proven experimental protocols for their evaluation.

Section 1: Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyridine-benzimidazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxicity against a range of human cancer cell lines, including colorectal (HCT-116), hepatic (HepG-2), and breast (MCF-7) cancers.[3][4] Their mechanisms of action are multifaceted, often involving the inhibition of key signaling pathways, induction of oxidative stress, and activation of programmed cell death.

Core Mechanisms of Antineoplastic Action

A. Kinase Inhibition (EGFR/HER2): A primary mechanism for the anticancer effect of certain pyridine-benzimidazole compounds is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[5][6] Overexpression or aberrant activation of these receptors is a common driver of tumorigenesis.[5] These compounds function as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation and activation of downstream pro-survival signaling cascades like PI3K/Akt and MEK/Erk.[5][6] This blockade leads to cell cycle arrest, typically at the G1 phase, and ultimately apoptosis.[6] The benzimidazole core is structurally analogous to the quinazoline scaffold found in many first-generation EGFR inhibitors, allowing it to form key hydrogen bond interactions within the ATP-binding pocket.[7]

B. Induction of Oxidative Stress and Apoptosis: Many pyridine-benzimidazole derivatives, particularly their metal complexes (e.g., with Copper), can catalytically generate reactive oxygen species (ROS) within cancer cells.[8] This surge in ROS overwhelms the cellular antioxidant capacity, leading to oxidative damage of critical biomolecules like DNA, lipids, and proteins.[8] The resulting cellular stress activates intrinsic apoptotic pathways, characterized by the release of cytochrome c from the mitochondria and the activation of executioner caspases (e.g., caspase-3), leading to programmed cell death.[9] Some compounds have also been shown to induce apoptosis through the c-Jun N-terminal kinase (JNK)-mediated upregulation of death receptors, such as DR5, initiating the extrinsic apoptotic pathway.[5][10]

Quantitative Data Summary: In Vitro Cytotoxicity

The efficacy of novel compounds is quantified by their half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of cancer cell growth.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| Pyridine-based Amide | MCF-7 (Breast) | 0.5 | Doxorubicin | 2.14 | [11] |

| Pyridine-based Amide | HepG2 (Liver) | 5.27 | Doxorubicin | 2.48 | [11] |

| Benzimidazole-Triazole | HCT-116 (Colorectal) | Varies | Doxorubicin | Varies | [3] |

| Benzimidazole-Triazole | MCF-7 (Breast) | 33.32 | Doxorubicin | >50 | [3] |

| 2-Phenyl Benzimidazole | MCF-7 (Breast) | 3.37 | Doxorubicin | Varies |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic potential of novel compounds.[12] Its principle lies in the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The quantity of formazan is directly proportional to the number of viable cells.[12]

Materials:

-

Test Pyridine-Benzimidazole Compound

-

Cancer cell line (e.g., MCF-7, HCT-116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

MTT solution (5 mg/mL in sterile PBS)[13]

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Sterile 96-well plates

-

Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

-

Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed the cells into a 96-well plate at a pre-determined optimal density (typically 5,000–10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Carefully aspirate the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle controls (medium with the solvent used to dissolve the compound, e.g., DMSO) and untreated controls (medium only).[12]

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Following incubation, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[14]

-

Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals. Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[13]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration to generate a dose-response curve and determine the IC50 value using regression analysis.

Section 2: Antimicrobial Activity: Combating Pathogenic Microbes

The pyridine-benzimidazole scaffold has also demonstrated significant potential in the development of new antimicrobial agents, with activity reported against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal pathogens (e.g., Candida albicans).[15][16][17]

Core Mechanisms of Antimicrobial Action

The precise mechanisms are varied, but a key target for benzimidazole-containing compounds is DNA gyrase . This essential bacterial enzyme controls DNA topology and is critical for DNA replication and repair.[15] Inhibition of its subunit B disrupts DNA synthesis, leading to bacterial cell death. Structure-activity relationship (SAR) studies indicate that substitutions on both the pyridine and benzimidazole rings significantly influence the potency and spectrum of activity.[15][18]

Quantitative Data Summary: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19] It is a key metric for assessing antimicrobial potency.

| Compound Class | Microorganism | MIC (µg/mL) | Reference Drug | MIC (µg/mL) | Reference |

| Benzimidazole-Triazole | E. coli | 4 | Ceftazidime | 8 | [15] |

| Benzimidazole-Triazole | K. pneumoniae | 8 | Ceftazidime | >128 | [15] |

| Benzimidazole-Triazole | MRSA | 8 | Ampicillin | 4 | [15] |

| Bis-imidazole-Pyridine | C. albicans | 3.9 | N/A | N/A | [16] |

| Pyridylbenzimidazole-Re(I) | S. aureus | >32 | N/A | N/A | [17] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a gold standard for determining the quantitative susceptibility of a microorganism to an antimicrobial agent.[19][20]

Materials:

-

Test Pyridine-Benzimidazole Compound

-

Bacterial/Fungal Strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)

-

Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)

-

Sterile 96-well microtiter plates[21]

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the broth medium directly in the wells of a 96-well plate.[22] For example, add 100 µL of broth to all wells, then add 100 µL of 2x concentrated compound to the first column, mix, and transfer 100 µL to the next column, repeating across the plate.[21]

-

Inoculum Preparation: From a fresh agar plate (18-24 hours old), select several colonies and suspend them in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[22] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. The final volume in each well is typically 100-200 µL.

-

Controls: Include a positive control (wells with bacteria and broth, no compound) to ensure microbial growth and a negative/sterility control (wells with broth only) to check for contamination.[19]

-

Incubation: Seal the plate and incubate at the appropriate temperature (e.g., 37°C) for 16-20 hours.[20]

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[19]

Section 3: Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases. Pyridine-benzimidazole derivatives have shown promise as anti-inflammatory agents by inhibiting the production of key pro-inflammatory mediators.[23][24]

Core Mechanism of Anti-inflammatory Action

A principal anti-inflammatory mechanism involves the suppression of pro-inflammatory cytokines in immune cells like macrophages.[23] Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages via Toll-like receptor 4 (TLR4).[25][26] This activation triggers signaling cascades (e.g., NF-κB) that lead to the transcription and release of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[24][27] Certain pyridine and benzimidazole derivatives can inhibit these pathways, reducing the release of TNF-α and IL-6, thereby dampening the inflammatory response.[23][28]

Quantitative Data Summary: Cytokine Release Inhibition

The anti-inflammatory effect is often measured as the IC50 for the inhibition of nitric oxide (NO) production or cytokine release in LPS-stimulated macrophages.

| Compound Class | Assay | IC50 (µM) | Reference |

| Pyridine Derivative (7a) | NO Inhibition (RAW 264.7 cells) | 76.6 | [24] |

| Pyridine Derivative (7f) | NO Inhibition (RAW 264.7 cells) | 96.8 | [24] |

| Pyrimidine Derivative (9a) | NO Inhibition (RAW 264.7 cells) | 83.1 | [24] |

| Pyrimidine Derivative (9d) | NO Inhibition (RAW 264.7 cells) | 88.7 | [24] |

Experimental Protocol: LPS-Induced Cytokine Release Assay

This assay evaluates the ability of a compound to suppress the production of pro-inflammatory cytokines from macrophages stimulated with LPS.[23][29]

Materials:

-

Test Pyridine-Benzimidazole Compound

-

Macrophage cell line (e.g., RAW 264.7)[23]

-

Complete culture medium

-

Lipopolysaccharide (LPS) from E. coli[25]

-

ELISA kits for TNF-α and IL-6[30]

-

Sterile 24-well or 96-well plates

Step-by-Step Methodology:

-

Cell Seeding: Plate RAW 264.7 macrophages in 24-well plates at a density of 4 x 10⁵ cells/mL and allow them to adhere overnight.[30]

-

Compound Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the test compound. Incubate for 1-2 hours.[23][30]

-

LPS Stimulation: Add LPS to the wells to a final concentration of 0.5-1 µg/mL (or 100 ng/mL) to stimulate the macrophages. Include a control group with LPS only and an unstimulated control group (no compound, no LPS).[23][29]

-

Incubation: Incubate the plates for an additional 18-24 hours at 37°C and 5% CO2.[29][30]

-

Supernatant Collection: After incubation, centrifuge the plates to pellet any cells and carefully collect the cell-free supernatant. Store at -20°C or colder until analysis.[30]

-

Cytokine Quantification: Determine the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer’s instructions.[23][30]

-

Data Analysis: Calculate the percentage of cytokine inhibition for each compound concentration compared to the LPS-only control. Determine the IC50 value from the resulting dose-response curve.

Section 4: Antiviral Activity: Inhibiting Viral Replication

The structural diversity of pyridine-benzimidazole compounds also extends to antiviral applications, with activity demonstrated against viruses such as Human Coronaviruses (HCoV).[31]

Core Mechanism of Antiviral Action

The antiviral mechanisms of these compounds are still under broad investigation but are generally believed to interfere with critical stages of the viral life cycle, such as viral entry, uncoating, genome replication, or the assembly of new viral particles.[31] The specific target often depends on the virus . For enveloped viruses, compounds may disrupt the viral envelope or block the fusion of viral and host cell membranes. For others, they may inhibit essential viral enzymes like polymerases or proteases.

Quantitative Data Summary: Antiviral Efficacy

Antiviral activity is typically expressed as the 50% effective concentration (EC50), the concentration that inhibits viral replication or cytopathic effect by 50%. The selectivity index (SI), calculated as CC50 (cytotoxicity) / EC50, is a crucial measure of the compound's therapeutic window.

| Compound | Virus | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Compound X | HCoV-229E | CPE Reduction | Data | Data | Data |

| Compound Y | HSV-1 | Plaque Reduction | Data | Data | Data |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is the "gold standard" for measuring the ability of a compound to inhibit the replication of a cytopathic virus.[32] A viral plaque is a localized area of cell death and lysis resulting from viral replication.

Materials:

-

Test Pyridine-Benzimidazole Compound

-

Susceptible host cell line (e.g., Vero, MRC-5)[31]

-

Cytopathic virus stock (e.g., Herpes Simplex Virus, Coronavirus)

-

Culture medium

-

Semi-solid overlay (e.g., containing agarose or methylcellulose)[33][34]

-

Cell stain (e.g., Crystal Violet)

-

Sterile 6-well or 24-well plates

Step-by-Step Methodology:

-

Cell Monolayer Preparation: Seed host cells into multi-well plates and incubate until they form a confluent monolayer.[32]

-

Virus-Compound Incubation: Prepare serial dilutions of the test compound. In separate tubes, mix a standard amount of virus (e.g., 50-100 plaque-forming units, PFU) with each compound dilution. Incubate this mixture for 1-2 hours at 37°C to allow the compound to interact with the virus.

-

Infection: Remove the culture medium from the cell monolayers and inoculate the cells with the virus-compound mixtures. Allow the virus to adsorb to the cells for 60-90 minutes.[32]

-

Overlay Application: After adsorption, carefully aspirate the inoculum and add a semi-solid overlay medium containing the corresponding concentration of the test compound. The overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of discrete plaques.[33]

-

Incubation: Incubate the plates at 37°C for a period sufficient for plaques to develop (this can range from 2 to 10 days, depending on the virus).

-

Plaque Visualization: Once plaques are visible, fix the cells (e.g., with formalin) and stain the monolayer with a dye like crystal violet. Living cells will stain, while the areas of cell death (plaques) will remain clear.[34]

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 is the concentration that reduces the plaque count by 50%.[35]

Conclusion and Future Outlook

The pyridine-benzimidazole scaffold is a testament to the power of rational drug design. By combining two pharmacologically significant heterocycles, a class of compounds with a remarkably broad and potent range of biological activities has been established. Their demonstrated efficacy in anticancer, antimicrobial, anti-inflammatory, and antiviral assays underscores their potential as lead structures for the development of new therapeutics. Future research should focus on elucidating more detailed mechanisms of action, optimizing potency and selectivity through further structure-activity relationship studies, and advancing the most promising candidates into preclinical in vivo models to validate their therapeutic potential. The versatility of this scaffold ensures that it will remain an area of intense investigation for years to come.

References

- UK Health Security Agency. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal.

- MI - Microbiology. Broth Microdilution.

- BenchChem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.

- Microbe Online. (2013).

- MTT Assay Protocol for Cell Viability and Prolifer

- Creative Biolabs.

- Abcam.

- Institute for Antiviral Research, Utah State University. In Vitro Antiviral Testing.

- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

- Abcam. MTT assay protocol.

- Hancock Lab. MIC Determination By Microtitre Broth Dilution Method.

- ATCC.

- Bartosh, T. J., & Ylostalo, J. H. (2014).

- Chen, Y., et al. (2012).

- Creative Diagnostics. Plaque Reduction Assay.

- Lurain, N. S., et al. (1996). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Antimicrobial agents and chemotherapy, 40(5), 1290-3.

- Bio-protocol. Antiviral assay.

- Al-Ostath, A., et al. (2025).

- Rashdan, H. R. M., et al. (2025).

- Lungu, C. N., et al. (2023). Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity of Potential Interest in Medicine and Agriculture via Improved Efficiency Methods. International Journal of Molecular Sciences, 24(5), 4567.

- Iacob, A., et al. (2022). Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. Molecules, 27(23), 8232.

- Thermo Fisher Scientific.

- Ghorab, M. M., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. Molecules, 28(23), 7808.

- ResearchGate.

- Li, Y., et al. (2015). A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells.

- ResearchGate. MIC values (μg mL -1 ) for microorganisms of the tested compounds.

- Al-Masoudi, N. A., et al. (2019). Pyridylbenzimidazole based Re(I)(CO) 3 complexes: antimicrobial activity, spectroscopic and density functional theory calculations. New Journal of Chemistry, 43(24), 9579-9591.

- ResearchGate. Anticancer Copper Pyridine Benzimidazole Complexes: ROS Generation, Biomolecule Interactions, and Cytotoxicity.

- ResearchGate. Antimicrobial activity of the compounds 35 in terms of MIC (μmol mL −1 ).

- ResearchGate. Newly designed benzimidazole derivatives as EGFR tyrosine kinase inhibitors.

- El-Sayed, N. F., et al. (2023). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of biomolecular structure & dynamics, 1-17.

- Li, Y., et al. (2015). A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells.

- Al-Warhi, T., et al. (2025). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Journal of Biomolecular Structure and Dynamics.

- Asian Journal of Research in Chemistry. Benzimidazole: A Promising target for the development of novel drug molecules against breast cancer.

- ResearchGate. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis.

- ResearchGate. Synthesis and Evaluation of Cytotoxic Activity of 3-((1H-Benzo[d]imidazol-2-yl)methyl)-2-phenylquinazolin-4(3H)

- Farag, B., et al. (2025). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. Journal of Biomolecular Structure and Dynamics.

- Rojas-Linares, D. M., et al. (2021). Design, synthesis and screening of benzimidazole containing compounds with methoxylated aryl radicals as cytotoxic molecules on (HCT-116) colon cancer cells. Bioorganic chemistry, 106, 104473.

- Al-Warhi, T., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Archiv der Pharmazie.

- ResearchGate.

- Hooke Laboratories. LPS-induced cytokine production in vivo.

- Lim, H. S., et al. (2015). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules, 20(9), 17293-305.

- Laufer, S., et al. (2003). Imidazole inhibitors of cytokine release: probing substituents in the 2 position. Journal of medicinal chemistry, 46(15), 3230-44.

- Laufer, S., et al. (2002). From imidazoles to pyrimidines: new inhibitors of cytokine release. Journal of medicinal chemistry, 45(11), 2345-8.

- ResearchGate.

- Asian Pacific Journal of Cancer Prevention.

- Wang, H., et al. (2015). New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway. Acta pharmacologica Sinica, 36(9), 1097-108.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, anticancer activity and computational studies of new benzimidazole-triazole-pyridine glycoside conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and screening of benzimidazole containing compounds with methoxylated aryl radicals as cytotoxic molecules on (HCT-116) colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journal.waocp.org [journal.waocp.org]

- 10. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. atcc.org [atcc.org]

- 15. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity of Potential Interest in Medicine and Agriculture via Improved Efficiency Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pyridylbenzimidazole based Re( i )(CO) 3 complexes: antimicrobial activity, spectroscopic and density functional theory calculations - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01566C [pubs.rsc.org]

- 18. Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities [mdpi.com]

- 19. Broth Microdilution | MI [microbiology.mlsascp.com]

- 20. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 22. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 23. Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - TW [thermofisher.com]

- 26. researchgate.net [researchgate.net]

- 27. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]

- 28. researchgate.net [researchgate.net]

- 29. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin | MDPI [mdpi.com]

- 31. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 32. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 34. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 35. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

The Multifaceted Mechanisms of Action of Benzimidazole Carboxylic Acid Derivatives: A Technical Guide

Introduction: The Privileged Benzimidazole Scaffold

The benzimidazole core, a bicyclic aromatic heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] The addition of a carboxylic acid moiety, among other substitutions, further enhances the therapeutic potential of this versatile nucleus, enabling the development of potent and selective drugs for a variety of diseases. This technical guide provides an in-depth exploration of the core mechanisms of action of benzimidazole carboxylic acid derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into their roles as anticancer agents, anthelmintics, angiotensin II receptor blockers, proton pump inhibitors, and anti-inflammatory agents, elucidating the molecular pathways they modulate.

I. Disruption of Microtubule Dynamics: A Dual Threat to Cancer and Parasites

A primary and well-established mechanism of action for many benzimidazole derivatives is the inhibition of tubulin polymerization.[3][4][5][6] This disruption of microtubule dynamics is the foundation for their use as both anticancer and anthelmintic agents.

Molecular Target: β-Tubulin

Benzimidazoles selectively bind to the colchicine-binding site on β-tubulin, a subunit of the microtubule protein.[7] This binding event prevents the polymerization of tubulin dimers into microtubules, which are essential components of the cytoskeleton. The disruption of the tubulin-microtubule equilibrium interferes with critical cellular processes, including cell division (mitosis), intracellular transport, and maintenance of cell shape.[3][8]

Anticancer Mechanism of Action

In cancer cells, the inhibition of tubulin polymerization by benzimidazole derivatives leads to mitotic arrest in the G2/M phase of the cell cycle.[5][9] This prolonged arrest triggers a cascade of events, including the activation of the p53 tumor suppressor protein and DNA damage stress responses, ultimately culminating in apoptosis (programmed cell death).[3] Some derivatives, like bendamustine, also exhibit alkylating agent properties, further contributing to their cytotoxic effects.[3][10]

The following diagram illustrates the signaling pathway of benzimidazole-induced apoptosis in cancer cells:

Caption: Benzimidazole-induced apoptosis pathway in cancer cells.

Anthelmintic Mechanism of Action

The anthelmintic activity of benzimidazoles, such as albendazole and mebendazole, also relies on the disruption of microtubule polymerization in parasitic worms.[8][11][12] This leads to the immobilization and eventual death of the parasites.[7] The selectivity of these drugs for parasitic tubulin over mammalian tubulin is attributed to differences in the binding affinity and dissociation rates, ensuring a wide margin of safety for the host.[8] In addition to inhibiting microtubule formation, these compounds can also interfere with other metabolic processes in helminths, such as inhibiting fumarate reductase and reducing glucose transport.[7][11][12]

II. Angiotensin II Receptor Blockade: A Strategy for Hypertension Control

Certain benzimidazole-7-carboxylic acid derivatives, such as candesartan, are potent and selective antagonists of the angiotensin II receptor type 1 (AT1).[13][14] This mechanism is central to their use as antihypertensive agents.

Molecular Target: AT1 Receptor

Angiotensin II is a peptide hormone that plays a crucial role in regulating blood pressure. It exerts its effects by binding to the AT1 receptor, leading to vasoconstriction, aldosterone secretion, and sodium retention, all of which contribute to an increase in blood pressure. Benzimidazole-7-carboxylic acid derivatives act as competitive antagonists at the AT1 receptor, preventing angiotensin II from binding and exerting its physiological effects.[13][15] The presence of the 7-carboxyl group is crucial for their potent and insurmountable antagonism.[13]

The signaling pathway of angiotensin II and the inhibitory action of benzimidazole derivatives are depicted below:

Caption: Angiotensin II signaling and its blockade by benzimidazole derivatives.

III. Proton Pump Inhibition: Regulating Gastric Acid Secretion

Benzimidazole derivatives like omeprazole and lansoprazole are widely used as proton pump inhibitors (PPIs) to treat acid-related gastrointestinal disorders.[16][17]

Molecular Target: H+/K+-ATPase

These drugs act by irreversibly inhibiting the H+/K+-ATPase (proton pump) in the parietal cells of the stomach lining.[18] The benzimidazole compound forms a covalent disulfide bond with cysteine residues on the proton pump, thereby inactivating it and preventing the secretion of gastric acid into the stomach lumen.[16][18] This reduction in stomach acid helps to alleviate symptoms of acid reflux and promotes the healing of ulcers.[16]

IV. Anti-Inflammatory Properties: An Emerging Area of Investigation

Molecular Target: Cyclooxygenase (COX) Enzymes

Experimental Protocol: Tubulin Polymerization Assay

To assess the inhibitory effect of a benzimidazole derivative on tubulin polymerization, a fluorescence-based assay can be employed. This protocol provides a step-by-step methodology for such an experiment.

Objective: To determine the IC50 value of a test compound for the inhibition of tubulin polymerization.

Materials:

-

Purified tubulin protein (>99% pure)

-

Fluorescent reporter dye for tubulin polymerization (e.g., DAPI)

-

Guanosine-5'-triphosphate (GTP)

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Test benzimidazole derivative dissolved in DMSO

-

Positive control (e.g., Nocodazole)

-

Negative control (DMSO vehicle)

-

384-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of the test benzimidazole derivative in DMSO.

-

Prepare serial dilutions of the test compound in polymerization buffer.

-

In a 384-well black microplate, add the following to each well:

-

Polymerization buffer

-

Fluorescent reporter dye

-

GTP

-

Test compound at various concentrations (or positive/negative controls)

-

-

Incubate the plate at 37°C for 5 minutes to allow the components to equilibrate.

-

Initiate the polymerization reaction by adding cold, purified tubulin to each well.

-

Immediately place the microplate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes. The excitation and emission wavelengths will depend on the fluorescent dye used.

-

Plot the fluorescence intensity versus time for each concentration of the test compound.

-

Determine the rate of polymerization for each concentration by calculating the slope of the linear portion of the curve.

-

Calculate the percentage of inhibition for each concentration relative to the negative control.

-

Plot the percentage of inhibition versus the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

-

The use of a fluorescent reporter dye allows for real-time monitoring of tubulin polymerization, as the fluorescence intensity increases upon binding to polymerized microtubules.

-

GTP is essential for tubulin polymerization.

-

The incubation at 37°C provides the optimal temperature for tubulin assembly.

-

Including positive and negative controls is crucial for validating the assay and ensuring that the observed effects are due to the test compound.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of selected benzimidazole derivatives against various targets.

| Compound | Target | Cell Line/Assay | IC50 (µM) | Reference |

| Mebendazole | Tubulin Polymerization | - | - | [7] |

| Albendazole | Tubulin Polymerization | - | - | [12] |

| Compound 12j | Tubulin Polymerization | SK-Mel-28 | 5.65 | [5] |

| Compound 7n | Tubulin Polymerization | SK-Mel-28 | 5.05 | [6] |

| TAK-536 | AT1 Receptor | In vitro binding | 10⁻⁶ - 10⁻⁷ M | [14] |

| CV-11974 | AT1 Receptor | In vitro binding | Potent | [13] |

| Lansoprazole | H. pylori | Agar dilution | 3.13 - 12.5 µg/ml | [25] |

Conclusion

Benzimidazole carboxylic acid derivatives are a remarkable class of compounds with a diverse range of mechanisms of action. Their ability to target fundamental cellular processes such as microtubule dynamics, signal transduction pathways, and enzymatic activity has led to their successful development as drugs for treating cancer, parasitic infections, hypertension, and acid-related disorders. The ongoing research into their anti-inflammatory and other potential therapeutic applications continues to highlight the importance of the benzimidazole scaffold in modern drug discovery. This guide provides a foundational understanding of their mechanisms, which can aid researchers in the rational design and development of new and improved benzimidazole-based therapeutics.

References

Sources

- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]

- 3. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]

- 4. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mebendazole - Wikipedia [en.wikipedia.org]

- 8. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]

- 9. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 11. youtube.com [youtube.com]

- 12. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [Angiotensin II receptor antagonist activities and mode of action of benzimidazole-7-carboxylic acid derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Angiotensin II--AT1 receptor antagonists: design, synthesis and evaluation of substituted carboxamido benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. The Chemically Elegant Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

- 20. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 21. [PDF] SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SOME BENZIMIDAZOLE-2-CARBOXYLIC ACIDS | Semantic Scholar [semanticscholar.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Lansoprazole, a novel benzimidazole proton pump inhibitor, and its related compounds have selective activity against Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 2-Substituted Benzimidazoles for Medicinal Chemistry Applications

Introduction: The Enduring Significance of the Benzimidazole Scaffold

The benzimidazole core, a bicyclic heterocycle comprising a fusion of benzene and imidazole rings, stands as a "privileged scaffold" in the realm of medicinal chemistry.[1] Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[2][3] Benzimidazole derivatives have been successfully developed into drugs for various therapeutic areas, including anti-ulcer (e.g., omeprazole), anthelmintic (e.g., albendazole), antiviral, anticancer, and antibacterial agents.[4][5][6][7] The versatility of the benzimidazole ring, which allows for substitutions at various positions, provides a rich platform for the design and synthesis of novel therapeutic agents.[5][8] This guide provides an in-depth exploration of the core synthetic strategies for preparing 2-substituted benzimidazoles, offering insights into the underlying mechanisms and practical considerations for researchers in drug discovery and development.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of 2-substituted benzimidazoles primarily revolves around the condensation of o-phenylenediamines (OPD) with a one-carbon electrophile, which ultimately forms the C2 position of the imidazole ring. The choice of this electrophile—be it a carboxylic acid, an aldehyde, or another derivative—defines the classical synthetic routes and their modern variations.

The Phillips-Ladenburg Condensation: The Classic Approach with Carboxylic Acids

The Phillips-Ladenburg reaction is a cornerstone of benzimidazole synthesis, involving the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives (such as esters, nitriles, or imidates) under acidic conditions and often at elevated temperatures.[9][10][11]

Causality Behind the Method:

The acidic medium is crucial for this reaction. It serves two primary purposes: protonating the carbonyl oxygen of the carboxylic acid to increase its electrophilicity and facilitating the dehydration steps in the cyclization process. The high temperature provides the necessary activation energy for both the initial amide formation and the subsequent intramolecular cyclization.

Reaction Mechanism:

The reaction proceeds through an initial nucleophilic attack of one of the amino groups of the o-phenylenediamine on the carbonyl carbon of the carboxylic acid, forming a tetrahedral intermediate. This is followed by the elimination of water to yield an N-acyl-o-phenylenediamine intermediate. Subsequent intramolecular cyclization occurs via the attack of the second amino group on the amide carbonyl, which, after another dehydration step, leads to the formation of the aromatic benzimidazole ring.

Caption: Phillips-Ladenburg reaction mechanism.

Protocol: Synthesis of 2-Arylbenzimidazoles via Phillips-Ladenburg Condensation [10][12]

-

Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and the desired aromatic carboxylic acid (1.0 eq).

-

Acid Catalyst: Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or hydrochloric acid.[12][13]

-

Heating: Heat the reaction mixture, typically at a temperature range of 120-180°C, for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-cold water.

-

Neutralization: Neutralize the mixture by the slow addition of a base (e.g., 10% NaOH or ammonium hydroxide solution) until a precipitate forms.[14]

-

Isolation and Purification: Collect the solid precipitate by filtration, wash it thoroughly with water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Condensation with Aldehydes: A Versatile and Atom-Economical Route

The reaction of o-phenylenediamines with aldehydes is a highly versatile and widely employed method for synthesizing 2-substituted benzimidazoles.[10] This approach is often preferred due to the wide availability of aldehydes and the generally milder reaction conditions compared to the Phillips-Ladenburg synthesis.

Causality Behind the Method:

This reaction typically proceeds in two stages: the initial condensation to form a Schiff base intermediate, followed by an oxidative cyclization. The choice of oxidant and catalyst is critical to ensure high yields and prevent the formation of side products, such as 1,2-disubstituted benzimidazoles.

Reaction Mechanism:

The initial step involves the condensation of one of the amino groups of the o-phenylenediamine with the aldehyde to form a Schiff base (imine) intermediate. This intermediate then undergoes an intramolecular cyclization, where the second amino group attacks the imine carbon. The resulting dihydrobenzimidazole intermediate is then oxidized to the final aromatic 2-substituted benzimidazole.

Caption: Aldehyde condensation and oxidative cyclization.

Protocol: One-Pot Synthesis of 2-Substituted Benzimidazoles from Aldehydes [15][16]

-

Reactant Mixture: In a suitable solvent such as ethanol, dissolve o-phenylenediamine (1.0 eq) and the desired aldehyde (1.0 eq).[16]

-

Catalyst Addition: Add a catalytic amount of a suitable catalyst. A wide range of catalysts can be employed, including Lewis acids (e.g., ZnCl₂, FeCl₃), solid-supported acids, or even milder catalysts like ammonium chloride.[2][17]

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 80-90°C) for a specified duration, typically ranging from a few minutes to several hours, depending on the catalyst and substrates.

-

Oxidation: In many protocols, an oxidant is added to facilitate the final aromatization step. This can range from molecular oxygen in the air to specific reagents like iodine or hydrogen peroxide.[15][18]

-

Work-up and Isolation: Upon completion of the reaction (monitored by TLC), the mixture is typically poured into ice-cold water to precipitate the product.[16] The solid is then filtered, washed with water, and dried. Recrystallization from a solvent like ethanol is often used for purification.

| Catalyst/Reagent | Solvent | Temperature | Time | Yield (%) | Reference |

| Ammonium Chloride | Ethanol | 80-90°C | 2 h | Moderate to Good | |

| NaOH/I₂ (Ultrasound) | - | Room Temp | 4-7 min | Up to 99% | [15] |

| MgO@DFNS | Acetonitrile | Room Temp | - | 95% | [19][20] |

| Zn-BNT (Microwave) | Acetonitrile | - | 15 min | - | [21] |

| Ammonium Bromide | Ethanol | Room Temp | 2 h | Good | [16] |

| Sodium Hypophosphite (Microwave) | Ethanol | - | - | 70-80% | [22] |

Modern and Green Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient methods for benzimidazole synthesis.[2][4] These approaches aim to reduce reaction times, minimize waste, and avoid the use of hazardous reagents and solvents.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[14][22]

Causality Behind the Method:

Microwaves directly heat the reaction mixture through dielectric heating, leading to a rapid and uniform temperature increase. This can significantly accelerate reaction rates compared to conventional heating methods.

Protocol: Microwave-Assisted Synthesis of 2-Aryl Benzimidazoles [14][22]

-

Reactant Mixture: In a microwave-safe vessel, combine o-phenylenediamine (1.0 eq), an aromatic carboxylic acid (1.0 eq), and a catalyst (e.g., ethyl acetate in water).[14]

-

Microwave Irradiation: Irradiate the mixture in a microwave reactor at a specified power (e.g., 765 W) and for a short duration (typically a few minutes).[14]

-

Work-up: After cooling, make the reaction mixture alkaline with a base like 10% NaOH.

-

Isolation: Filter the resulting precipitate, wash with cold water, and recrystallize from a suitable solvent.

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another avenue for green synthesis.[15][23]

Causality Behind the Method:

Ultrasound irradiation induces acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, which can enhance reaction rates and yields.

Protocol: Ultrasound-Assisted Synthesis of 2-Substituted Benzimidazoles [15][23]

-

Reaction Setup: In a suitable vessel, mix o-phenylenediamine, an aldehyde, and a catalyst system (e.g., NaOH/I₂).[15]

-

Sonication: Irradiate the mixture with ultrasound at room temperature for a very short period (e.g., 4-7 minutes).[15]

-

Work-up and Isolation: The work-up is typically straightforward, often involving simple filtration and washing of the precipitated product.

Catalytic and Solvent-Free Approaches

The development of novel catalysts and the use of solvent-free reaction conditions are at the forefront of green benzimidazole synthesis.[18] A variety of heterogeneous catalysts, such as metal oxides and supported reagents, have been shown to be effective and often recyclable.[18][19][20]

Causality Behind the Method:

Heterogeneous catalysts offer the advantage of easy separation from the reaction mixture, allowing for their recovery and reuse. Solvent-free conditions minimize the environmental impact and simplify the purification process.

Conclusion and Future Outlook

The synthesis of 2-substituted benzimidazoles is a mature field, yet it continues to evolve with the development of more efficient, sustainable, and versatile methodologies. While classical methods like the Phillips-Ladenburg condensation remain relevant, modern approaches utilizing microwave and ultrasound irradiation, as well as novel catalytic systems, are paving the way for greener and more economical production of these vital medicinal scaffolds. As our understanding of the biological roles of benzimidazoles deepens, the demand for innovative synthetic strategies will undoubtedly continue to grow, enabling the discovery of the next generation of benzimidazole-based therapeutics.

References

-

Direct synthesis of 2-substituted benzimidazoles via dehydrogenative coupling of aromatic-diamine and primary alcohol catalyzed by a Co complex. New Journal of Chemistry. Available from: [Link]

-

Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system. AccScience Publishing. Available from: [Link]

-

Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. ResearchGate. Available from: [Link]

-

A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. Applied Chemical Engineering. Available from: [Link]

-

A green synthesis of benzimidazoles. Indian Journal of Chemistry. Available from: [Link]

-

Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impactfactor.org. Available from: [Link]

-

Recent achievements in the synthesis of benzimidazole derivatives. National Center for Biotechnology Information. Available from: [Link]

-

A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. Available from: [Link]

-

A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Center for Biotechnology Information. Available from: [Link]

-

The Microwave Assisted and Efficient Synthesis of 2-Substituted Benzimidazole Mono-Condensation of O-Phenylenediamines and Aldehyde. Taylor & Francis Online. Available from: [Link]

-

Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Impactfactor.org. Available from: [Link]

-

Green synthesis of benzimidazole derivatives by using zinc boron nitride catalyst and their application from DFT (B3LYP) study. National Center for Biotechnology Information. Available from: [Link]

-

Benzimidazole: A Milestone in the Field of Medicinal Chemistry. PubMed. Available from: [Link]

-

A plausible mechanism for the formation of benzimidazole via oxidative condensation of benzylamine catalyzed by 2 c. ResearchGate. Available from: [Link]

-

microwave assisted synthesis of 2-aryl benzimidazole. Sciforum. Available from: [Link]

-

Ecofriendly one pot synthesis of 2-substituted benzimidazole. Der Pharma Chemica. Available from: [Link]

-

Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Publishing. Available from: [Link]

-

Review On Synthesis Of Benzimidazole From O- phenyldiamine. ijariie.com. Available from: [Link]

-

Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. Organic Chemistry Portal. Available from: [Link]

-

Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent. MDPI. Available from: [Link]

-

Green Synthesis of Benzimidazole Derivatives. Chemical Methodologies. Available from: [Link]

-

Ultrasound-assisted green synthesis of 2-substituted benzimidazoles using copper oxide-decorated reduced graphene oxide nanocomposite. Taylor & Francis Online. Available from: [Link]

-

ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Rasayan Journal of Chemistry. Available from: [Link]

-

Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Current Trends in Pharmacy and Pharmaceutical Chemistry. Available from: [Link]

-

New One‐Pot Procedure for the Synthesis of 2‐Substituted Benzimidazoles. Sci-Hub. Available from: [Link]

-

microwave assisted synthesis of 2-aryl benzimidazole. Semantic Scholar. Available from: [Link]

-

Benzimidazole synthesis. Organic Chemistry Portal. Available from: [Link]

-

Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Available from: [Link]

-

Synthesis of 2-Substituted Benzimidazoles Catalyzed by FeCl3/Al2O3 Under Ultrasonic Irradiation. ResearchGate. Available from: [Link]

-

New One‐Pot Procedure for the Synthesis of 2‐Substituted Benzimidazoles. ResearchGate. Available from: [Link]

-

A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. SRR Publications. Available from: [Link]

-

Biological assessments of novel ultrasound-synthesized 2-arylbenzimidazole derivatives: antiproliferative and antibacterial effects. RSC Publishing. Available from: [Link]

-

Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. National Center for Biotechnology Information. Available from: [Link]

-

Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. ResearchGate. Available from: [Link]

-

Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Semantic Scholar. Available from: [Link]

-

Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. Available from: [Link]

-

Part i: microwave-assisted synthesis of benzimidazoles: an overview (until 2013). SciSpace. Available from: [Link]

-

Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. ResearchGate. Available from: [Link]

-

Phillips‐Ladenburg Benzimidazole Synthesis. Co-Lab. Available from: [Link]

-

Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. National Center for Biotechnology Information. Available from: [Link]

-

ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Chemistry Journal of Moldova. Available from: [Link]

-

Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Publishing. Available from: [Link]

-

Plausible mechanism for the formation of benzimidazoles. ResearchGate. Available from: [Link]

-

The Phillips–Ladenburg imidazole synthesis. ResearchGate. Available from: [Link]

-

Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. Available from: [Link]

Sources

- 1. Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. srrjournals.com [srrjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities | Semantic Scholar [semanticscholar.org]

- 6. impactfactor.org [impactfactor.org]

- 7. Benzimidazole: A Milestone in the Field of Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ace.as-pub.com [ace.as-pub.com]

- 9. ijariie.com [ijariie.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 12. Bot Verification [rasayanjournal.co.in]

- 13. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]

- 14. sciforum.net [sciforum.net]

- 15. Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system [accscience.com]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. researchgate.net [researchgate.net]

- 18. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]

- 20. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Green synthesis of benzimidazole derivatives by using zinc boron nitride catalyst and their application from DFT (B3LYP) study - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. tandfonline.com [tandfonline.com]

Topic: Discovery and Synthesis of 2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic Acid Analogues

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically significant agents. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets. When substituted with a 2-pyridin-4-yl group and a 4-carboxylic acid, the resulting molecule, 2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid, presents a versatile platform for drug discovery. The pyridine ring offers a key hydrogen bond accepting feature, while the carboxylic acid serves as a crucial handle for library development and modulation of physicochemical properties. This guide provides a comprehensive technical overview of the strategic synthesis of this core scaffold and its analogues, discusses the rationale behind experimental choices, and explores potential therapeutic applications based on structure-activity relationship (SAR) studies of related compounds.

Introduction: The Strategic Value of the Benzimidazole Scaffold

The benzimidazole ring system, first synthesized in 1872, is a bicyclic heterocycle in which benzene is fused to the 4- and 5-positions of an imidazole ring.[1] This structure is of immense interest in pharmaceutical development due to its diverse pharmacological profile, which includes anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2] The core's value lies in its ability to serve as a bioisostere for natural purines, enabling it to bind to the active sites of various enzymes and receptors.

The specific substitution pattern of a pyridine at the 2-position and a carboxylic acid at the 4-position creates a molecule with distinct pharmacophoric features:

-

2-Pyridin-4-yl Group: This moiety acts as a potent hydrogen bond acceptor and can participate in π-stacking interactions, crucial for molecular recognition and target binding. Its presence is a common feature in many kinase and enzyme inhibitors.

-

4-Carboxylic Acid Group: This functional group provides a point for salt formation to improve solubility and can act as a key interacting group with basic residues (e.g., lysine, arginine) in a protein's active site. Critically, it serves as a versatile synthetic handle for creating libraries of ester and amide analogues to explore structure-activity relationships (SAR) and fine-tune pharmacokinetic properties.

This guide details a robust synthetic approach to the core scaffold and its subsequent derivatization, providing field-proven insights into the experimental design and potential biological evaluation pathways.

Retrosynthetic Analysis and Core Synthesis Strategy

The most logical and widely adopted approach for constructing the 2-substituted benzimidazole core is through the condensation of an o-phenylenediamine derivative with an aldehyde or carboxylic acid.[3][4] This is commonly known as the Phillips-Ladenburg synthesis. Our retrosynthetic analysis of the target molecule, this compound, identifies 2,3-diaminobenzoic acid and a pyridine-4-carbonyl precursor as the key starting materials.

Sources

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Pyridin-4-yl-3H-benzoimidazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals